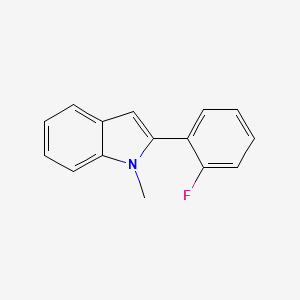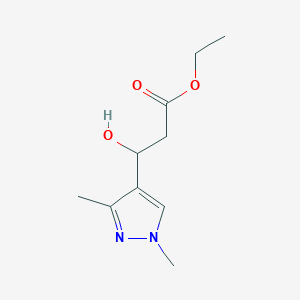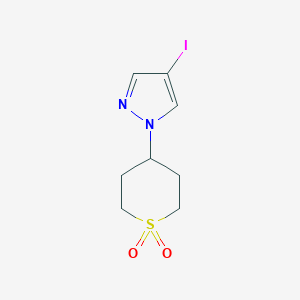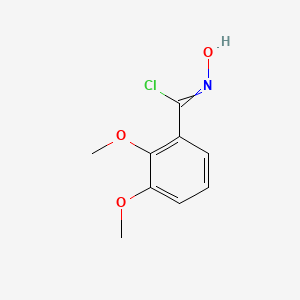
8-Iodoisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodoisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 8th position and a keto group at the 1st position makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoisoquinolin-1(2H)-one typically involves the iodination of isoquinolin-1(2H)-one. One common method is the electrophilic aromatic substitution reaction, where isoquinolin-1(2H)-one is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale iodination reactions, optimized for yield and purity. The specific conditions would depend on the desired scale and the availability of starting materials.
化学反応の分析
Types of Reactions
8-Iodoisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially leading to the formation of different functional groups.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azidoisoquinolin-1(2H)-one.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a precursor for pharmaceuticals with therapeutic properties.
Industry: Could be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Iodoisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting biochemical pathways. The iodine atom could play a role in its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Isoquinolin-1(2H)-one: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.
8-Bromoisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of iodine, which might affect its reactivity and applications.
8-Chloroisoquinolin-1(2H)-one: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.
Uniqueness
8-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which can influence its chemical reactivity and potential applications. The larger atomic radius and higher reactivity of iodine compared to other halogens make this compound particularly interesting for various synthetic and research purposes.
特性
分子式 |
C9H6INO |
|---|---|
分子量 |
271.05 g/mol |
IUPAC名 |
8-iodo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H6INO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) |
InChIキー |
DSYKVLABOGJKHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)I)C(=O)NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)

dimethylsilane](/img/structure/B13680494.png)

![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)

![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)



![2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)

![N-[5-Amino-2-[[2-[Boc-(methyl)amino]ethyl](methyl)amino]-6-methoxy-3-pyridyl]acrylamide](/img/structure/B13680575.png)
